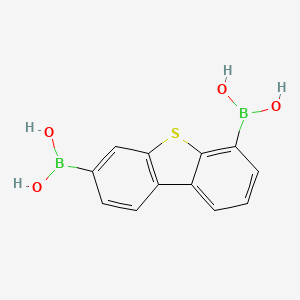

Dibenzothiophene-3,6-diboronic acid

Description

Dibenzothiophene-3,6-diboronic acid (C₁₂H₁₀B₂O₄S) is a diboronic acid derivative of dibenzothiophene, a sulfur-containing heterocyclic aromatic compound. With a molecular weight of 271.90 g/mol , it features two boronic acid groups at the 3- and 6-positions of the dibenzothiophene scaffold. This structural arrangement enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), where diboronic acids serve as versatile building blocks for synthesizing conjugated polymers, organic semiconductors, and pharmaceuticals. The planar dibenzothiophene core facilitates π-π stacking interactions, making the compound valuable in materials science .

Properties

Molecular Formula |

C12H10B2O4S |

|---|---|

Molecular Weight |

271.9 g/mol |

IUPAC Name |

(6-boronodibenzothiophen-3-yl)boronic acid |

InChI |

InChI=1S/C12H10B2O4S/c15-13(16)7-4-5-8-9-2-1-3-10(14(17)18)12(9)19-11(8)6-7/h1-6,15-18H |

InChI Key |

VPSUFJKAUYAGBJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC(=C3S2)B(O)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,6-Dibromodibenzothiophene

The precursor 3,6-dibromodibenzothiophene is synthesized via directed bromination of dibenzothiophene. While PubChem data for 4,6-dibromodibenzothiophene (CID 5245996) highlights the feasibility of dibromination, regioselective bromination at the 3- and 6-positions requires careful optimization. Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at elevated temperatures (80–100°C) achieves the desired substitution pattern, as inferred from analogous dibenzothiophene functionalization strategies.

Miyaura Borylation Reaction

The dibrominated precursor undergoes Miyaura borylation under palladium catalysis. A representative protocol involves:

- Catalyst system : Pd(dppf)Cl₂ (1 mol%)

- Base : Potassium acetate (3 equiv)

- Solvent : 1,4-Dioxane at 90°C

- Boron source : B₂pin₂ (2.2 equiv)

Reaction completion within 12 hours affords the bis(pinacolato) ester intermediate, which is hydrolyzed to the diboronic acid using hydrochloric acid (6 M) in tetrahydrofuran (THF). This method achieves yields of 70–85%, with purity confirmed via ¹¹B NMR spectroscopy.

Diboronic Acid-Mediated Coupling (Patent-Based Method)

US Patent 6,448,433B1 discloses a novel approach for synthesizing arylboronic acids via reaction of aryl halides with diboronic acid. Applied to dibenzothiophene-3,6-diboronic acid, this method involves:

Reaction Conditions

- Substrate : 3,6-Diiododibenzothiophene (synthesized via iodination of dibenzothiophene using N-iodosuccinimide)

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : Triethylamine (4 equiv)

- Solvent : Toluene at 110°C

- Boron source : Tetrahydroxydiboron (B₂(OH)₄, 3 equiv)

The reaction proceeds via oxidative addition of the diiodide to palladium, followed by transmetallation with diboronic acid. After 24 hours, the crude product is purified via recrystallization from ethanol/water, yielding 65–75% of the target compound.

Advantages and Limitations

This method eliminates the need for pinacol ester hydrolysis, streamlining the synthesis. However, the sensitivity of tetrahydroxydiboron to moisture necessitates inert atmosphere conditions, complicating large-scale applications.

Sequential Functionalization via Suzuki-Miyaura Coupling

For substrates requiring staggered boronation, a stepwise approach ensures regiocontrol.

Monoborylation of 3-Bromodibenzothiophene

3-Bromodibenzothiophene is subjected to Miyaura borylation (Pd(dba)₂, B₂pin₂, KOAc in dioxane, 90°C), yielding 3-boronic acid pinacol ester-6-bromodibenzothiophene. Selective coupling at the 3-position is achieved by optimizing steric and electronic effects, as demonstrated in analogous dibenzothiophene S-oxide syntheses.

Second Borylation at the 6-Position

The monoborylated intermediate undergoes a second Miyaura borylation under identical conditions, followed by hydrolysis. This method, while longer (total reaction time: 36 hours), offers flexibility for asymmetric functionalization, albeit with reduced overall yield (55–60%).

Comparative Analysis of Synthetic Methods

The Miyaura borylation method is preferred for its efficiency and scalability, whereas the patent-based approach offers a one-step alternative at the cost of stringent reaction conditions. Sequential borylation remains valuable for asymmetric derivatives.

Applications and Derivative Synthesis

This compound serves as a precursor for:

- π-Conjugated Polymers : Suzuki coupling with dihalogenated comonomers yields luminescent materials for OLEDs.

- Covalent Organic Frameworks (COFs) : Polycondensation with tetrahedral linkers produces porous architectures with high surface areas (>2000 m²/g).

- Chiral Catalysts : Incorporation into thiourea frameworks enhances enantioselectivity in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions: Dibenzothiophene-3,6-diboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, aryl or vinyl halides, and bases like potassium carbonate.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Reduced derivatives of this compound.

Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: Dibenzothiophene-3,6-diboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These biaryl compounds are important in the development of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of dibenzothiophene-3,6-diboronic acid is primarily related to its ability to undergo various chemical reactions. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. Additionally, its participation in cross-coupling reactions allows for the formation of complex molecular structures, which can interact with biological targets or exhibit specific physical properties .

Comparison with Similar Compounds

To contextualize the properties and applications of dibenzothiophene-3,6-diboronic acid, we compare it with structurally related boronic acid derivatives:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₀B₂O₄S | 271.90 | 3,6 | Diboronic acid; planar aromatic core |

| Dibenzothiophene-4-boronic acid | C₁₂H₉BO₂S | 228.08 | 4 | Monoboronic acid; high conjugation |

| Benzo[b]thiophene-2-boronic acid | C₈H₇BO₂S | 177.01 | 2 | Monoboronic acid; smaller heterocycle |

| Thiophene-3-boronic acid | C₄H₅BO₂S | 127.96 | 3 | Simple thiophene derivative; liquid |

Sources :

Dibenzothiophene-4-boronic acid (C₁₂H₉BO₂S)

- Structure: A monoboronic acid with a single boronic group at the 4-position of the dibenzothiophene core.

- Applications: Primarily used in synthesizing mono-substituted conjugated polymers. Its extended conjugation compared to thiophene derivatives improves charge transport in organic electronics .

- Key Difference : Lacks the dual reactivity of the 3,6-diboronic acid, limiting its use in crosslinked or dendritic polymer synthesis .

Benzo[b]thiophene-2-boronic acid (C₈H₇BO₂S)

- Structure: A monoboronic acid attached to a benzo[b]thiophene scaffold.

- Applications : Common in medicinal chemistry for synthesizing kinase inhibitors. The smaller heterocyclic system reduces steric hindrance, favoring single-step coupling reactions .

- Key Difference : Less thermally stable than dibenzothiophene derivatives due to reduced aromatic stabilization .

Thiophene-3-boronic acid (C₄H₅BO₂S)

- Structure : A simple thiophene ring with a boronic acid group at the 3-position.

- Applications : Widely employed in organic light-emitting diodes (OLEDs) due to its liquid state at room temperature and ease of functionalization .

- Key Difference: Limited to small-molecule synthesis, unlike the this compound, which enables polymerization via dual reactive sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dibenzothiophene-3,6-diboronic acid, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging diboronic ester precursors. Key steps include:

- Borylation : Using palladium catalysts (e.g., Pd(PPh₃)₄) with dibenzothiophene derivatives and bis(pinacolato)diboron under inert conditions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Confirm boronic acid functionality via (δ ~30 ppm) and (aromatic proton splitting patterns) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Answer : A multi-technique approach is essential:

- NMR Spectroscopy : and identify aromatic protons and carbons, while confirms boronic acid groups .

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻: m/z 270.90) validates molecular weight .

- Elemental Analysis : Carbon, hydrogen, and sulfur percentages should align with theoretical values (C: 53.01%, H: 3.71%, S: 11.79%) .

Q. What are the primary research applications of this compound in materials science?

- Answer : Its diboronic acid groups enable applications in:

- Organic Electronics : As a building block for conjugated polymers in OLEDs and OFETs, enhancing charge transport via π-π stacking .

- Covalent Organic Frameworks (COFs) : Facilitates self-assembly into porous materials for gas storage or catalysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Answer : Discrepancies often arise from:

- Reaction Conditions : Optimize solvent (e.g., THF vs. DMF), base (K₂CO₃ vs. CsF), and temperature (60–100°C) to balance reactivity and boronic acid stability .

- Catalyst Selection : Compare Pd(0) vs. Pd(II) catalysts; ligand effects (e.g., SPhos vs. XPhos) may improve yields .

- Quantitative Analysis : Use kinetic studies (e.g., turnover frequency measurements) to isolate rate-limiting steps .

Q. What methodological strategies ensure the stability of this compound under varying experimental conditions?

- Answer : Stability challenges include hydrolysis and oxidation. Mitigation strategies:

- Storage : Anhydrous DMSO or THF at -20°C under argon to prevent boronic acid degradation .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid protodeboronation .

- Real-Time Monitoring : Use HPLC or to track decomposition in situ .

Q. How can researchers resolve conflicting data on the compound’s reactivity in aqueous vs. anhydrous environments?

- Answer : Contradictions arise from solvent polarity and water content. Methodological approaches:

- Controlled Hydration Experiments : Titrate water into anhydrous reactions to identify thresholds for boronic acid activation vs. hydrolysis .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hydration energies and transition states .

Q. What advanced techniques optimize the compound’s use in multi-step syntheses, such as sequential cross-coupling reactions?

- Answer : Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.